1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene typically involves the iodination of 1,3-dimethoxy-5-(fluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The fluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 1,3-dimethoxy-2-azido-5-(fluoromethyl)benzene or 1,3-dimethoxy-2-thio-5-(fluoromethyl)benzene.
Oxidation: Formation of 1,3-dimethoxy-2-iodo-5-(formyl)benzene or 1,3-dimethoxy-2-iodo-5-(carboxyl)benzene.
Reduction: Formation of 1,3-dimethoxy-2-iodo-5-methylbenzene.
Scientific Research Applications
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The iodine atom acts as an electrophile, facilitating substitution reactions with nucleophiles.
Oxidation and Reduction: The methoxy and fluoromethyl groups undergo oxidation and reduction reactions, respectively, altering the compound’s chemical properties and reactivity.
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Dimethoxy-2-iodobenzene: Lacks the fluoromethyl group, resulting in different reactivity and applications.
1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene: Positional isomer with similar properties but different reactivity due to the position of the iodine and fluoromethyl groups.
1,3-Dimethoxy-2-fluorobenzene: Lacks the iodine atom, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of iodine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H10FIO2 |
---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
5-(fluoromethyl)-2-iodo-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
QQJQPXHKTPLCGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)OC)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.